1-Cyclohexene-1-carboxylic acid, 2-(1-pyrrolidinyl)-, ethyl ester
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Overview
Description
1-Cyclohexene-1-carboxylic acid, 2-(1-pyrrolidinyl)-, ethyl ester is a chemical compound with the molecular formula C13H21NO2 and a molecular weight of 223.315 . This compound is known for its unique structure, which includes a cyclohexene ring, a carboxylic acid group, and a pyrrolidinyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexene-1-carboxylic acid, 2-(1-pyrrolidinyl)-, ethyl ester typically involves the reaction of 1-cyclohexene-1-carboxylic acid with pyrrolidine and ethyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, are crucial in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexene-1-carboxylic acid, 2-(1-pyrrolidinyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
1-Cyclohexene-1-carboxylic acid, 2-(1-pyrrolidinyl)-, ethyl ester is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexene-1-carboxylic acid, 2-(1-pyrrolidinyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1-Pyrrolidino-1-cyclohexene: Similar in structure but lacks the ester group.
1-Morpholino-1-cyclohexene: Contains a morpholine ring instead of a pyrrolidine ring.
1-Cyclohexene-1-carboxaldehyde: Contains an aldehyde group instead of an ester group.
Uniqueness
1-Cyclohexene-1-carboxylic acid, 2-(1-pyrrolidinyl)-, ethyl ester is unique due to its combination of a cyclohexene ring, a carboxylic acid group, and a pyrrolidinyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
CAS No. |
21328-43-8 |
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Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
ethyl 2-pyrrolidin-1-ylcyclohexene-1-carboxylate |
InChI |
InChI=1S/C13H21NO2/c1-2-16-13(15)11-7-3-4-8-12(11)14-9-5-6-10-14/h2-10H2,1H3 |
InChI Key |
WOTNGJLXMOTXMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CCCC1)N2CCCC2 |
Origin of Product |
United States |
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